Ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This particular compound is characterized by the presence of two iodine atoms at positions 2 and 5, a methyl group at position 4, and an ethyl ester group at position 3. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate typically involves the iodination of a pyrrole precursor. One common method includes the reaction of 4-methyl-1H-pyrrole-3-carboxylate with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Types of Reactions:
Substitution Reactions: The iodine atoms in this compound can be substituted with other nucleophiles. For example, reaction with thiolates can replace the iodine atoms with sulfur-containing groups.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides. Reduction reactions can also occur, potentially reducing the ester group to an alcohol.
Common Reagents and Conditions:
Substitution: Thiolates, amines, and other nucleophiles in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrroles can be obtained.
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Scientific Research Applications
Ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with cellular targets such as enzymes and receptors. The iodine atoms may play a role in enhancing the compound’s binding affinity to these targets, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 4-methyl-1H-pyrrole-3-carboxylate: Lacks the iodine atoms, making it less reactive in certain substitution reactions.
2,5-Diiodo-1H-pyrrole-3-carboxylate: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
4-Methyl-1H-pyrrole-3-carboxylate: A simpler analog without the iodine atoms, used in different synthetic applications.
Uniqueness: Ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate is unique due to the presence of both iodine atoms and the ethyl ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
Ethyl 2,5-diiodo-4-methyl-1H-pyrrole-3-carboxylate (CID 226726) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant studies concerning this compound.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C8H9I2NO2
- Molecular Weight : 325.97 g/mol
- IUPAC Name : Ethyl 2,5-diiodo-4-methylpyrrole-3-carboxylate
The presence of iodine substituents on the pyrrole ring is hypothesized to enhance its biological activity by increasing lipophilicity and facilitating interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing pyrrole moieties exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have demonstrated that this compound can inhibit the growth of several pathogenic bacteria, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a lead for the development of new antimicrobial agents.
Antitumor Activity
The antitumor potential of this compound has also been explored. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The mechanism underlying these effects may involve the induction of apoptosis and inhibition of cell proliferation.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. Molecular docking studies indicate that this compound binds effectively to the active site of COX-2, potentially leading to reduced production of pro-inflammatory mediators like prostaglandin E2 (PGE2) .
Case Studies and Research Findings
- Antibacterial Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various pyrrole derivatives, including this compound. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : Another study focused on the anticancer properties of pyrrole derivatives found that this compound induced apoptosis in cancer cells through mitochondrial pathways . This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases.
- Inflammation Modulation : In a study aimed at discovering new COX inhibitors, this compound was identified as a potent inhibitor with a COX-2 selectivity index significantly higher than that of traditional NSAIDs .
Properties
CAS No. |
5448-13-5 |
---|---|
Molecular Formula |
C8H9I2NO2 |
Molecular Weight |
404.97 g/mol |
IUPAC Name |
ethyl 2,5-diiodo-4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C8H9I2NO2/c1-3-13-8(12)5-4(2)6(9)11-7(5)10/h11H,3H2,1-2H3 |
InChI Key |
WBTKKELHKSKSRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)I)I |
Origin of Product |
United States |
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